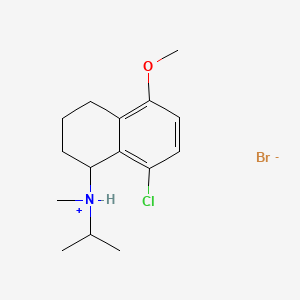![molecular formula C24H36O3 B13776853 [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate involves several steps. The synthetic routes typically include the reaction of 4-methoxymethylphenol with trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylic acid under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate can be compared with other similar compounds, such as:
- 4-Methoxymethylphenyl trans-4-(trans-butylcyclohexyl)cyclohexanecarboxylate
- 4-Methoxymethylphenyl trans-4-(trans-ethylcyclohexyl)cyclohexanecarboxylate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the cyclohexyl ring.
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[4-(methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H36O3/c1-3-15-24(16-5-4-6-17-24)21-11-9-20(10-12-21)23(25)27-22-13-7-19(8-14-22)18-26-2/h7-8,13-14,20-21H,3-6,9-12,15-18H2,1-2H3 |
InChI Key |
AIYPTDDVQHVTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


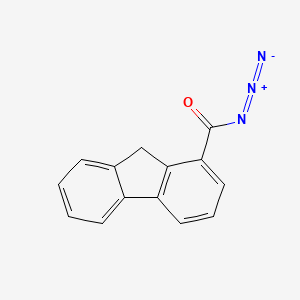
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)

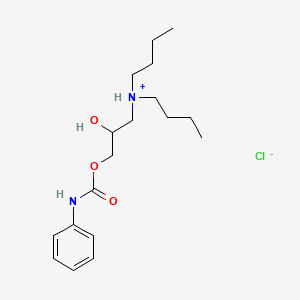
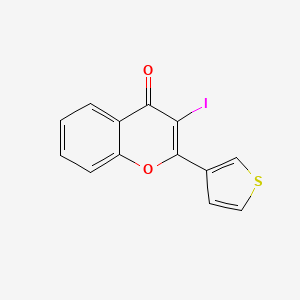
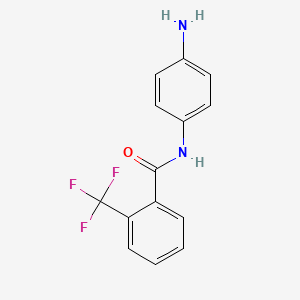
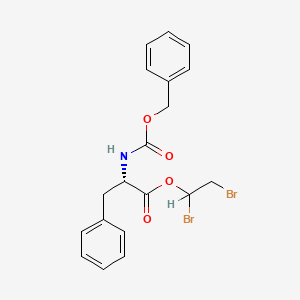
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
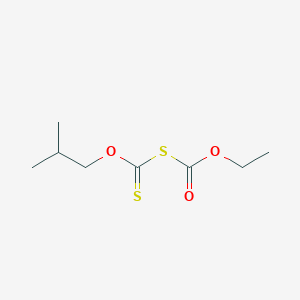
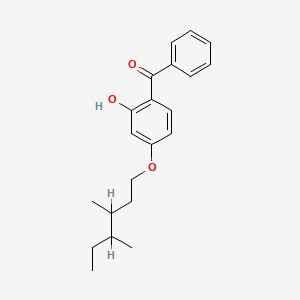
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
